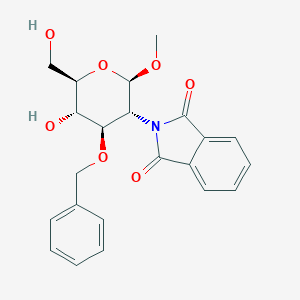
Sulfo Rhodamine Amidoethyl Mercaptan
Overview
Description
GTS-21, also known as 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic derivative of the natural product anabaseine. It is a small-molecule, orally active, and selective alpha-7 nicotinic acetylcholine receptor agonist. GTS-21 has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GTS-21 involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete .
Industrial Production Methods
Industrial production of GTS-21 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain high-purity GTS-21 suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
GTS-21 undergoes several types of chemical reactions, including:
Oxidation: GTS-21 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzylidene moiety.
Substitution: Substitution reactions can occur on the aromatic ring, particularly at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Major products include hydroxylated derivatives of GTS-21.
Reduction: Reduced forms of GTS-21 with modified functional groups.
Substitution: Halogenated derivatives of GTS-21.
Scientific Research Applications
GTS-21 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Explored for therapeutic potential in treating Alzheimer’s disease, schizophrenia, and other neurodegenerative disorders.
Industry: Potential applications in developing cognitive enhancers and neuroprotective agents
Mechanism of Action
GTS-21 exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors. This activation leads to the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and modulation of intracellular signaling pathways. Key pathways involved include the PI3K/Akt, NF-κB, and AMPK pathways. These actions result in neuroprotective and anti-inflammatory effects, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Anabaseine: The natural product from which GTS-21 is derived.
Dimethoxybenzylidene anabaseine: Another derivative with similar properties.
Nicotine: A well-known nicotinic acetylcholine receptor agonist.
Uniqueness of GTS-21
GTS-21 is unique due to its selective activation of the alpha-7 nicotinic acetylcholine receptor, which is associated with cognitive enhancement and neuroprotection. Unlike nicotine, GTS-21 has a more targeted action with fewer side effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFTHKYWFEESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405125 | |
| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244034-02-3 | |
| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















